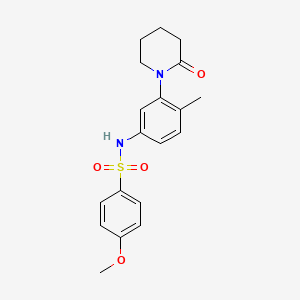

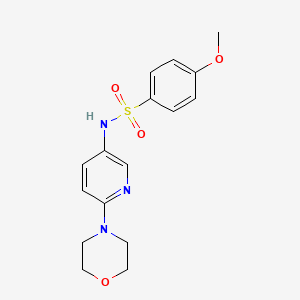

4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 1,4-butanediamine dissolved in dichloromethane, cooled to 0-5°C, and mixed with N,N-diisopropylethylamine (DIEA). The system is stirred evenly, and then a dichloromethane solution of di-tert-butyl dicarbonate is added dropwise to the system, which is then reacted for 12 hours .Molecular Structure Analysis

The molecular formula of this compound is C20H24N2O4S. The molecular weight is 388.48.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-butanediamine with N,N-diisopropylethylamine (DIEA) in dichloromethane, followed by the addition of di-tert-butyl dicarbonate .Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

- Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has demonstrated promising applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. Their photophysical and photochemical properties are particularly advantageous for targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

- Benzenesulfonamide derivatives have been identified as potent and selective 5-HT6 receptor antagonists, displaying significant cognitive enhancing properties. These findings suggest their potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Crystal Engineering and Supramolecular Chemistry

- Studies on the crystal structures of various benzenesulfonamide compounds have elucidated the role of molecular interactions in determining the supramolecular architecture of these materials. Such insights are crucial for the design of new materials with tailored properties for pharmaceutical and technological applications (Rodrigues et al., 2015).

Antiproliferative and Anticancer Activity

- Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has shown significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These compounds represent a promising class of anticancer agents, with some derivatives exhibiting higher activity than standard drugs like doxorubicin (Motavallizadeh et al., 2014).

Antifungal and Antimicrobial Applications

- Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. Certain compounds have demonstrated potent activity against fungal strains such as Aspergillus niger and Escherichia coli, indicating their potential as therapeutic agents in combating infectious diseases (Gupta & Halve, 2015).

Enzyme Inhibition for Therapeutic Applications

- Benzenesulfonamide compounds have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma by lowering intraocular pressure, as well as targeting tumor microenvironments in cancer therapy (Casini et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-6-7-15(13-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZXPYYEDLCVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2671404.png)

![11-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2671406.png)

![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)

![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)